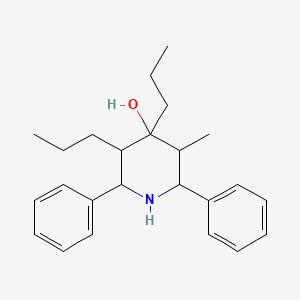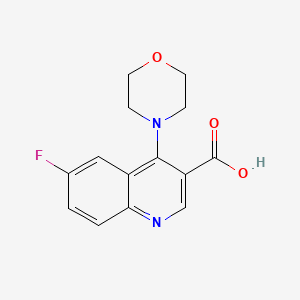
5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of chemicals Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at specific positions.
Benzylation: The chlorinated indole is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the benzylated product.
Carboxamidation: Finally, the benzylated indole is reacted with methyl isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, indole derivatives are often studied for their potential biological activities. This compound may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a subject of interest in drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties could enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1H-indole-2-carboxamide
- 5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1H-indole-2-carboxylic acid
- 5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1H-indole-2-carboxylate
Uniqueness
The uniqueness of 5-chloro-N-(4-chlorobenzyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide lies in its specific substitution pattern and functional groups. These structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its methyl carboxamide group, in particular, may enhance its stability and interaction with biological targets.
Properties
Molecular Formula |
C23H17Cl3N2O |
|---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H17Cl3N2O/c1-28-20-11-10-18(26)12-19(20)21(15-4-8-17(25)9-5-15)22(28)23(29)27-13-14-2-6-16(24)7-3-14/h2-12H,13H2,1H3,(H,27,29) |
InChI Key |
JJSUJSMONKJXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate](/img/structure/B10871497.png)
![7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871500.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylbutyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871505.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one](/img/structure/B10871508.png)
![11-(2,4-dichloro-5-methoxyphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871512.png)
![1'-(2-Chloropropanoyl)-1-(2-methoxyethyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-C]pyridine-4,4'-piperidine]](/img/structure/B10871526.png)
![2-({[2-(4-Benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B10871540.png)
![6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]](/img/structure/B10871541.png)
![N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B10871544.png)
![Methyl [2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10871547.png)
![4-[({2-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]butanoic acid](/img/structure/B10871548.png)
![4-[(3-Bromobenzyl)sulfanyl]-2-methylquinazoline](/img/structure/B10871553.png)
